alpha-Gurjunene
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Overview
Description
Preparation Methods
Alpha-Gurjunene can be synthesized through enzymatic reactions. The enzyme this compound synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate to this compound and diphosphate . This enzyme has been isolated and characterized from the leaves of Solidago canadensis . The industrial production of this compound typically involves the extraction of essential oils from plants like Dipterocarpus, followed by purification processes .
Chemical Reactions Analysis
Alpha-Gurjunene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sesquiterpene ketones .
Scientific Research Applications
Alpha-Gurjunene has several scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology, it has been identified as a component of volatile oils with antibacterial properties . In medicine, this compound is being researched for its potential anti-inflammatory and antimicrobial activities . In the industry, it is used in the formulation of fragrances and flavors due to its woody aroma .
Mechanism of Action
The mechanism of action of alpha-gurjunene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes . The enzyme this compound synthase plays a crucial role in its biosynthesis, catalyzing the cyclization of farnesyl diphosphate to form this compound .
Comparison with Similar Compounds
Alpha-Gurjunene is similar to other sesquiterpenes like beta-gurjunene and gamma-gurjunene . it is unique due to its specific structural configuration and the presence of a cyclopropa[e]azulene core. This structural uniqueness contributes to its distinct chemical reactivity and biological activities .
Properties
CAS No. |
1181210-01-4 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1 |
InChI Key |
SPCXZDDGSGTVAW-XIDUGBJDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C(CCC13)C |
Origin of Product |
United States |
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